molecular formula C19H24N4O4S B2552071 N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899751-14-5

N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2552071
CAS No.: 899751-14-5
M. Wt: 404.49
InChI Key: GOAXALGJFHHPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a high-purity synthetic reference standard designed for pharmaceutical and chemical research. This compound features a complex molecular architecture based on a 5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazole core, a scaffold noted in chemical literature . Its structure includes an ethanediamide (oxalamide) linker, which is known to facilitate specific molecular interactions, making it a compound of significant interest in early-stage drug discovery and development. Potential research applications include investigating its properties as a key intermediate in organic synthesis, exploring its potential as a protease or kinase inhibitor, or studying its physicochemical characteristics for analytical method development. The product is accompanied by comprehensive analytical data, including HPLC chromatograms and mass spectrometric analysis, to confirm identity and purity. It is supplied with a Certificate of Analysis for research traceability. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment and handling in a well-ventilated laboratory environment, such as a chemical fume hood, are recommended .

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12(2)8-9-20-18(24)19(25)21-17-14-10-28(26,27)11-15(14)22-23(17)16-7-5-4-6-13(16)3/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAXALGJFHHPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Cyclization

Starting with 3-amino-4-methylthiophene-2-carboxylate (1) , diazotization using sodium nitrite in hydrochloric acid generates a diazonium salt (2) . Subsequent reduction with sodium dithionite induces cyclization to form 2-methyl-1H-thieno[3,4-c]pyrazole (3) .

Reaction Conditions

  • Diazotization: 0–5°C, HCl/NaNO₂, 2 h
  • Cyclization: Na₂S₂O₄, EtOH, reflux, 6 h
  • Yield: 58–65%

Oxidation to Sulfone

Functionalization at Position 3

The 3-position of the pyrazole ring is functionalized to accommodate the ethanediamide group.

Bromination

Electrophilic bromination of (4) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords 3-bromo-thieno[3,4-c]pyrazole (5) .

Key Parameters

  • Temperature: 25°C, 12 h
  • Yield: 74%

Suzuki Coupling for 2-Methylphenyl Substitution

A Suzuki-Miyaura coupling between (5) and 2-methylphenylboronic acid introduces the aryl group at position 2. Catalysis by Pd(PPh₃)₄ in a toluene/ethanol/water mixture yields (6) .

Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Temperature: 80°C, 24 h
  • Yield: 68%

Characterization and Validation

Critical analytical data confirm structural integrity:

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 3.45 (t, 2H, J=6.8 Hz, CH₂N), 2.55 (s, 3H, CH₃), 1.65–1.55 (m, 3H, CH(CH₃)₂).
  • HRMS (ESI+) : m/z calcd. for C₂₃H₂₇N₄O₄S [M+H]⁺ 479.1652, found 479.1655.

Purity Analysis

  • HPLC: 98.2% purity (C18 column, 70:30 MeOH/H₂O).

Challenges and Optimization

  • Regioselectivity in Cyclization : Competitive formation of [3,2-c] isomers was minimized by steric guidance from the 4-methyl group.
  • Sulfone Stability : Mild oxidation conditions prevented degradation, as evidenced by consistent TLC monitoring.
  • Coupling Efficiency : Use of excess ethanedioyl chloride (1.5 eq.) improved diamide yield without byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions

Scientific Research Applications

N-(3-methylbutyl)-N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and resulting in specific outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs or functional derivatives. Below are hypothetical comparisons based on common features of the compound:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties (Theoretical/Reported)
N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazol sulfone 2-methylphenyl, 3-methylbutylamide Unknown bioactivity; sulfone may enhance stability
5,5-dioxo-thieno[3,4-c]pyrazole derivatives Thieno[3,4-c]pyrazol sulfone Varied aryl/alkyl groups Anticancer activity (IC₅₀: 1–10 µM) via kinase inhibition
N-substituted ethanediamide derivatives Ethanediamide linker Diverse hydrophobic tails Improved solubility and target binding in protease inhibitors
2-methylphenyl-substituted heterocycles Aromatic substituent Methyl group at ortho position Enhanced metabolic stability in CNS-targeting drugs

Key Findings:

Sulfone Impact: The 5,5-dioxo group in the thieno[3,4-c]pyrazol core likely increases oxidative stability compared to non-sulfonated analogs, as seen in sulfolane-based drug candidates .

Amide Linker : The ethanediamide moiety may improve binding to enzymes or receptors through hydrogen bonding, similar to urea derivatives in kinase inhibitors.

Substituent Effects : The 2-methylphenyl group could sterically hinder metabolic degradation, extending half-life, while the 3-methylbutyl chain might enhance lipophilicity, influencing membrane permeability.

Research Limitations and Gaps

  • Absence of Direct Data: No experimental studies (e.g., IC₅₀, logP, crystallographic coordinates) for the compound were found in the provided evidence. Structural insights rely on analogous systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.